m-acetylphenyl-PEG5-t-butyl ester
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Overview
Description
m-Acetylphenyl-PEG5-t-butyl ester: is a chemical compound characterized by the presence of a phenyl ring substituted with an acetyl group and a polyethylene glycol (PEG) chain terminated with a t-butyl ester. This compound is often used in various chemical and biological applications due to its unique structural properties, which allow for enhanced solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-acetylphenyl-PEG5-t-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with m-acetylphenol and PEG5-t-butyl ester.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature conditions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes for mixing, heating, and purification to ensure consistency and efficiency.
Quality Control: Implementing stringent quality control measures to maintain the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
m-Acetylphenyl-PEG5-t-butyl ester can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The acetyl group can be reduced to an alcohol or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted esters or amides.
Scientific Research Applications
m-Acetylphenyl-PEG5-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which m-acetylphenyl-PEG5-t-butyl ester exerts its effects involves:
Molecular Targets: The compound can interact with various molecular targets, such as enzymes or receptors, depending on its specific application.
Pathways Involved: The PEG chain enhances solubility and bioavailability, while the phenyl and ester groups can participate in specific chemical reactions or interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
m-Acetylphenyl-PEG4-t-butyl ester: Similar structure but with a shorter PEG chain.
p-Acetylphenyl-PEG5-t-butyl ester: Similar structure but with the acetyl group in the para position.
m-Acetylphenyl-PEG5-methyl ester: Similar structure but with a methyl ester instead of a t-butyl ester.
Uniqueness
m-Acetylphenyl-PEG5-t-butyl ester is unique due to its specific combination of a phenyl ring, acetyl group, PEG chain, and t-butyl ester, which confer distinct solubility, reactivity, and stability properties. This makes it particularly useful in applications requiring enhanced solubility and stability, such as drug delivery and biomolecule modification.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(3-acetylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O8/c1-19(24)20-6-5-7-21(18-20)30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-22(25)31-23(2,3)4/h5-7,18H,8-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWGGZWWERDAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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